3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine
Description
3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a sulfinyl (SO) group attached to a 3-methylbenzyl moiety and an amine group at position 5. Below, we compare its inferred properties with structurally related compounds.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfinyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)6-16(15)10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAXXKRRYLWIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:
Benzyl Derivative Formation: The starting material, 3-methylbenzyl chloride, is reacted with sodium sulfinate to form the benzyl sulfinate derivative.
Triazole Formation: The benzyl sulfinate derivative is then reacted with hydrazine hydrate to form the triazole ring.
Amination: Finally, the triazole ring is subjected to nitration and subsequent reduction to introduce the amine group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The amine group can be reduced to an amine derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-[(3-Methylbenzyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reduction: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-4-amine
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to 3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine can inhibit the growth of various fungi and bacteria. For instance, research indicates that triazole compounds can disrupt fungal cell wall synthesis and affect sterol biosynthesis, leading to cell death.
- Anticancer Properties : There is emerging evidence suggesting that triazole derivatives may possess anticancer activity. They can induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of immune responses. Specific analogs have shown effectiveness against breast cancer and leukemia models.
- Anti-inflammatory Effects : Some studies indicate that triazole compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have investigated the applications of triazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated significant inhibition of Candida species growth with a related triazole derivative. |
| Study 2 | Anticancer Activity | Showed that a similar compound induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in an animal model of rheumatoid arthritis using a triazole analog. |
Mechanism of Action
The mechanism by which 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Sulfur-Containing Triazol-5-amine Derivatives
The oxidation state of the sulfur atom (sulfanyl, sulfinyl, or sulfonyl) significantly influences electronic properties, solubility, and biological interactions.
Table 1: Comparison of Sulfur-Containing Derivatives
Key Observations :
Aromatic/Heteroaromatic-Substituted Triazol-5-amines
Aromatic substituents modulate bioactivity by interacting with hydrophobic binding pockets.
Table 2: Aromatic-Substituted Derivatives
Key Observations :
Energetic Materials with Triazol-5-amine Cores
High nitrogen content and nitro/azido groups enhance energy density and stability.
Table 3: Energetic Triazol-5-amine Derivatives
Key Observations :
- The target compound lacks nitro/azido groups critical for energetic applications but may exhibit stability due to the triazole core.
Table 4: Bioactive Triazol-5-amine Derivatives
Key Observations :
- Sulfinyl groups (as in the target compound) may mimic natural substrates, similar to N42FTA’s furyl group in FabA inhibition.
Biological Activity
3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine, also known by its CAS number 339105-87-2, is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
| Density | 1.371 g/cm³ |
| Boiling Point | 478.5 ºC |
| Flash Point | 243.2 ºC |
The compound features a sulfinyl group attached to a triazole ring, which is crucial for its biological activity. The presence of the 3-methylbenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, a study evaluated the anticancer activity of compounds with a similar triazole scaffold against multiple cancer cell lines using XTT assays. The results indicated that the presence of specific substituents on the triazole ring significantly enhanced anticancer efficacy. Compounds analogous to this compound exhibited promising antiangiogenic properties, suggesting a dual mechanism of action involving both direct cytotoxic effects on cancer cells and inhibition of new blood vessel formation .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. A study demonstrated that certain 1,2,4-triazole compounds possess moderate to good activity against various bacterial strains. The introduction of specific functional groups was found to enhance this activity significantly. For example, compounds with hydrazide functionalities showed moderate effectiveness against Staphylococcus aureus and Enterococcus faecalis .
The biological mechanisms underlying the activity of triazole derivatives involve several pathways:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Disruption of Cell Membrane Integrity : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell death.
- Interference with DNA Synthesis : Some studies suggest that triazoles may interact with DNA or inhibit topoisomerases involved in DNA replication.
Case Studies
Several case studies have been conducted to explore the biological effects of triazole derivatives:
- Case Study on Anticancer Efficacy : A series of synthesized triazole derivatives were tested against breast cancer cell lines. The results indicated that modifications at specific positions on the triazole ring led to increased cytotoxicity and reduced IC50 values compared to standard chemotherapeutics .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, various triazole compounds were screened against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed significant inhibition zones in agar diffusion tests .
Q & A
Q. What are the recommended synthetic routes for 3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves two steps:
- Step 1 : Nucleophilic substitution between 3-methylbenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether intermediate .
- Step 2 : Controlled oxidation of the thioether to the sulfinyl group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or H₂O₂ under mild conditions to avoid over-oxidation to sulfones .
Methodological Note : Microwave-assisted synthesis (e.g., 50–100 W, 60–80°C) can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Solvent choice (e.g., dichloromethane vs. ethanol) significantly impacts oxidation selectivity.
Q. How can spectroscopic techniques differentiate between sulfinyl and thioether forms of this compound?
- ¹H/¹³C NMR : The sulfinyl group (S=O) deshields adjacent protons, causing distinct downfield shifts (e.g., benzyl CH₂ protons shift from δ 3.8–4.0 ppm for thioether to δ 4.2–4.5 ppm for sulfinyl) .
- IR Spectroscopy : A strong S=O stretching vibration at 1020–1060 cm⁻¹ confirms sulfinyl formation, absent in thioethers .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ will differ by +16 Da (oxidation from S to S=O) .
Q. What preliminary biological screening models assess this compound’s antimicrobial potential?
- In vitro assays :
- Mechanistic screening : Evaluate enzyme inhibition (e.g., lanosterol demethylase for antifungals) using UV-Vis spectroscopy to track NADPH consumption .
Advanced Research Questions
Q. What strategies resolve conflicting data on the sulfur moiety’s oxidation state in sulfinyl-triazole derivatives?
- Controlled oxidation kinetics : Monitor reaction progress via TLC or HPLC to isolate intermediates and prevent over-oxidation .
- Computational modeling : Use density functional theory (DFT) to calculate oxidation potentials and predict optimal reaction conditions (e.g., solvent polarity, temperature) .
- X-ray photoelectron spectroscopy (XPS) : Directly quantify sulfur oxidation states (binding energy: ~164 eV for thioether, ~168 eV for sulfinyl) .
Q. How does sulfinyl stereochemistry influence crystal packing, and what methods confirm this?
- Stereochemical impact : The chiral sulfinyl group (R or S configuration) affects hydrogen bonding and π-π stacking. For example, R-sulfinyl derivatives form tighter crystal lattices due to preferential N–H···O=S interactions .
- Analytical confirmation :
- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., Flack parameter < 0.1) .
- Circular dichroism (CD) : Detects Cotton effects at 220–250 nm for sulfinyl chirality .
Q. In SAR studies, how do substituent variations modulate enzyme inhibition efficacy?
- Methylbenzyl vs. fluorobenzyl : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., CYP51 in fungi), reducing MIC values by 2–4× compared to methyl .
- Sulfinyl vs. sulfonyl : Sulfinyl’s lower steric bulk improves membrane permeability (logP ~1.8 vs. ~0.5 for sulfonyl), enhancing bioavailability .
- Methodological approach : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-enzyme interactions and prioritize derivatives for synthesis .
Data Contradiction Analysis
- Synthetic yield discrepancies : Microwave-assisted methods report >85% yields , while conventional heating may yield 60–70% due to side reactions. Resolve by standardizing solvent purity and reaction monitoring (e.g., in situ IR).
- Biological activity variability : Discrepancies in MIC values may arise from strain-specific resistance mechanisms. Validate using clinical isolates and standardized CLSI protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
